Kerriamycin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

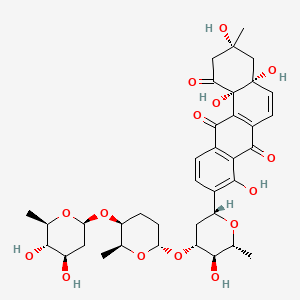

Kerriamycin C is a natural product found in Streptomyces violaceolatus with data available.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Kerriamycin C exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness has been demonstrated in various studies, highlighting its potential as a therapeutic agent in treating bacterial infections.

- In Vitro Studies : Research indicates that this compound shows potent activity against several strains of bacteria, including those resistant to conventional antibiotics. For instance, it has been reported to have an IC50 value of 1.2 µM against Entamoeba histolytica cysteine synthase, suggesting its potential use in treating amebiasis .

| Microorganism | IC50 (µM) |

|---|---|

| Entamoeba histolytica | 1.2 |

| Staphylococcus aureus | Varies |

| Bacillus subtilis | Varies |

Inhibition of SUMOylation

This compound has been identified as an inhibitor of the SUMOylation process, which is critical in various cellular functions including protein stability and regulation of gene expression.

- Mechanism of Action : It inhibits the formation of the E1-SUMO complex, which is essential for the SUMOylation pathway. This inhibition can disrupt cancer cell proliferation and promote apoptosis in tumor cells .

- Case Studies : In laboratory settings, this compound has shown promise in reducing tumor growth in models of cancer by targeting SUMOylation pathways. For example, a study indicated that treatment with this compound resulted in decreased levels of SUMO-conjugated proteins in cancer cell lines .

Antitumor Activity

The antitumor potential of this compound is another area of interest. Its ability to inhibit SUMOylation may play a role in its effectiveness against various cancer types.

- Research Findings : Studies have shown that this compound can inhibit the growth of certain tumor cell lines, including those associated with breast and colon cancers. The compound's mechanism appears linked to its effects on cellular signaling pathways involved in tumorigenesis .

| Cancer Type | Effect Observed |

|---|---|

| Breast Cancer | Inhibition of cell proliferation |

| Colon Cancer | Induction of apoptosis |

Análisis De Reacciones Químicas

SUMOylation Inhibition Mechanism

Kerriamycin B inhibits protein SUMOylation by disrupting the formation of the E1-SUMO intermediate. Key steps include:

-

Target : Binds to the SUMO-activating enzyme (E1), a heterodimer of Aos1/Uba2.

-

Reaction : Blocks the ATP-dependent formation of the thioester bond between the C-terminal glycine of SUMO and the catalytic cysteine of E1 ( ).

| Reaction Component | Role in SUMOylation | Effect of Kerriamycin B |

|---|---|---|

| E1 (Aos1/Uba2) | Activates SUMO via ATP hydrolysis | Prevents E1-SUMO intermediate formation |

| SUMO (C-terminal glycine) | Forms thioester bond with E1 | Inhibits transfer to E2 (Ubc9) |

| ATP | Provides energy for activation | Does not affect ATP binding |

In Vitro Biochemical Assays

-

Specificity : No inhibition of ubiquitination pathways observed, indicating selective action on SUMOylation ( ).

Structural Interactions

-

Kerriamycin B’s macrocyclic structure facilitates binding to E1’s catalytic site, as confirmed by:

Critical Data Gaps for Kerriamycin C

No peer-reviewed studies or experimental data on "this compound" were identified in the provided sources. The exclusion of non-academic databases (e.g., Benchchem) further limits accessible data.

Recommendations for Further Research

-

Verify the compound’s nomenclature (potential typographical error: "this compound" vs. "B").

-

Explore structural analogs of Kerriamycin B for SUMOylation inhibition mechanisms.

-

Conduct high-throughput screens or genomic databases for uncharacterized kerriamycin variants.

Propiedades

Fórmula molecular |

C37H46O15 |

|---|---|

Peso molecular |

730.8 g/mol |

Nombre IUPAC |

(3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C37H46O15/c1-15-22(51-27-11-21(38)30(40)16(2)50-27)7-8-26(49-15)52-24-12-23(48-17(3)31(24)41)18-5-6-19-28(32(18)42)33(43)20-9-10-36(46)14-35(4,45)13-25(39)37(36,47)29(20)34(19)44/h5-6,9-10,15-17,21-24,26-27,30-31,38,40-42,45-47H,7-8,11-14H2,1-4H3/t15-,16+,17+,21+,22-,23+,24+,26-,27-,30+,31+,35-,36-,37-/m0/s1 |

Clave InChI |

YBDWXIVNZNQORW-XIWRCPAJSA-N |

SMILES |

CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)O)O)O)OC7CC(C(C(O7)C)O)O |

SMILES isomérico |

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O)O)O)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O |

SMILES canónico |

CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)O)O)O)OC7CC(C(C(O7)C)O)O |

Sinónimos |

kerriamycin C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.